1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid”, pyrazole compounds can be synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Structural and Spectral Investigations
One of the key areas of application for pyrazole derivatives is in the structural and spectral analysis. For instance, the combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have provided insights into their structural characteristics using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies help in understanding the molecular geometry, electronic structure, and chemical reactivity of these compounds (S. Viveka et al., 2016).
Coordination Chemistry
Pyrazole derivatives also play a significant role in coordination chemistry. The synthesis and structural elucidation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlight the chelation and coordination properties of these molecules. Such studies are essential for the development of new materials with potential applications in catalysis, magnetic materials, and luminescence (S. Radi et al., 2015).
Corrosion Inhibition
Another significant application area is the development of corrosion inhibitors. Pyrazole derivatives have been evaluated for their effectiveness in reducing the corrosion rate of metals in acidic environments. The synthesis and evaluation of pyranpyrazole derivatives as novel corrosion inhibitors for mild steel in industrial processes showcase the potential of these compounds in protecting metals against corrosion, thereby extending their service life and reducing maintenance costs (P. Dohare et al., 2017).
properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBUJDQCUQIKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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